molecular formula C6H6BrNO B1611685 1-(5-Bromo-1H-pyrrol-2-yl)ethanone CAS No. 51333-64-3

1-(5-Bromo-1H-pyrrol-2-yl)ethanone

Cat. No. B1611685
CAS RN: 51333-64-3
M. Wt: 188.02 g/mol
InChI Key: MSDFMBBSGDFQQR-UHFFFAOYSA-N
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Description

1-(5-Bromo-1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C6H6BrNO. It has an average mass of 188.022 Da and a monoisotopic mass of 186.963272 Da .


Molecular Structure Analysis

The molecular structure of 1-(5-Bromo-1H-pyrrol-2-yl)ethanone consists of a pyrrole ring attached to an ethanone group. The pyrrole ring contains a bromine atom at the 5th position .


Physical And Chemical Properties Analysis

1-(5-Bromo-1H-pyrrol-2-yl)ethanone has a density of 1.6±0.1 g/cm³, a boiling point of 300.6±27.0 °C at 760 mmHg, and a flash point of 135.6±23.7 °C. It has a molar refractivity of 38.4±0.3 cm³, and a molar volume of 115.5±3.0 cm³ .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound is synthesized using various techniques, such as magnesium halide exchange and nucleophilic substitution, as demonstrated in the synthesis of related compounds like 1-(6-Bromo-pyridin-3-yl)-ethanone. This process features mild reaction conditions and straightforward procedures (Zeng-sun Jin, 2015).

  • Derivative Formation : It serves as a precursor for synthesizing various bioactive derivatives, as seen in the synthesis of novel 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl) ethanone derivatives, highlighting its versatility in medicinal chemistry (Setti S. Chinnayya et al., 2022).

Biophysical Studies

  • Quantum Mechanical Modeling : This compound is used in quantum mechanical studies to understand its structural and vibrational properties. For example, studies on related fluoromethylated-pyrrol derivatives help in understanding their reactivities and structures (P. G. Cataldo et al., 2014).

Biological Applications

  • Biological Activity Studies : Compounds derived from 1-(5-Bromo-1H-pyrrol-2-yl)ethanone show potential in biological applications. For instance, some derivatives exhibit immunosuppressive and immunostimulatory activities, as well as cytotoxicity against various cancer cells (H. Abdel‐Aziz et al., 2011).

  • Antiangiogenic Effects : Certain curcumin analogues derived from it have shown antiangiogenic and growth inhibitory effects on cancer models, demonstrating its potential in cancer research (H. Chandru et al., 2008).

Material Science

  • Polymer Synthesis : It is also used in the synthesis of conducting polymers, where derivatives play a role in determining the electrical conductivity and thermal stability of the polymers (S. Pandule et al., 2014).

Safety And Hazards

1-(5-Bromo-1H-pyrrol-2-yl)ethanone is classified as dangerous. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, fume, gas, mist, spray, vapors, washing hands thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

1-(5-bromo-1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4(9)5-2-3-6(7)8-5/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDFMBBSGDFQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570138
Record name 1-(5-Bromo-1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-1H-pyrrol-2-yl)ethanone

CAS RN

51333-64-3
Record name 1-(5-Bromo-1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Acetylpyrrole (2.00 g, 18.3 mmol) was dissolved in a mixed solvent of tetrahydrofuran (100 mL) and methanol (50 mL), and N-bromosuccinimide (3.26 g, 18.3 mmol) was added with stirring at room temperature under nitrogen atmosphere. After stirring for 1 hour, the solvent was distilled off under reduced pressure. A saturated aqueous sodium hydrogencarbonate solution (200 mL) was added, and extraction was carried out with ethyl acetate (300 mL). The organic layer was washed with saturated brine, and subsequently dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified using silica gel column chromatography (elution solvent: ethyl acetate/hexane=10%-20%) to afford the desired compound (770 mg, yield 22%) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Ando, Y Homma, Y Hiruta, D Citterio, K Suzuki - Dyes and Pigments, 2009 - Elsevier
A series of novel, fluorescent, solvatochromic dyes (KSD-series) carrying a 4-dimethylaminophenyl moiety as π-electron donor and an acetyl moiety as π-electron acceptor, conjugated …
Number of citations: 31 www.sciencedirect.com

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